molecular formula C6H10F2O3 B8672380 Ethyl 4,4-difluoro-3-hydroxybutanoate

Ethyl 4,4-difluoro-3-hydroxybutanoate

Cat. No.: B8672380
M. Wt: 168.14 g/mol
InChI Key: AVOIWRHEAKPCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-difluoro-3-hydroxybutanoate is a valuable chiral building block in organic synthesis and pharmaceutical research. It is primarily recognized as a potential precursor or analog in the synthesis of more complex molecules, particularly those requiring a fluorinated hydroxybutanoate ester scaffold. The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability, making this compound a point of interest in medicinal chemistry. While specific large-scale applications for this exact compound are not fully documented in the public domain, its structural similarity to other high-value intermediates suggests significant research potential. For instance, the closely related ethyl 4,4,4-trifluoro-3-hydroxybutanoate is obtained via enantioselective biocatalytic reduction and serves as a key chiral intermediate . Furthermore, compounds like Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) are well-established as versatile precursors for pharmaceuticals, including treatments for high cholesterol and as intermediates for antibiotics and anticancer drugs . The synthesis of such chiral alcohols often employs biocatalytic methods using engineered alcohol dehydrogenases (ADHs) or carbonyl reductases to achieve high enantiomeric purity . The research value of this compound lies in its potential to be developed into similar pharmacologically active molecules or to be used in asymmetric synthesis to create novel chemical entities. Researchers can leverage its functional groups for further chemical modifications, exploring its utility in creating libraries of compounds for drug discovery and development. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H10F2O3

Molecular Weight

168.14 g/mol

IUPAC Name

ethyl 4,4-difluoro-3-hydroxybutanoate

InChI

InChI=1S/C6H10F2O3/c1-2-11-5(10)3-4(9)6(7)8/h4,6,9H,2-3H2,1H3

InChI Key

AVOIWRHEAKPCCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)F)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Ethyl difluoroacetate reacts with ethyl acetate in the presence of a base (e.g., sodium ethoxide) to form the β-keto ester. Source details a three-stage process:

  • Base activation : Sodium ethoxide (14.96 g, 0.22 mol) is added to ethyl acetate (45.9 g, 0.53 mol) at 25°C.

  • Nucleophilic addition : Ethyl difluoroacetate (24.9 g, 0.2 mol) is added at 10–25°C over 2 hours.

  • Thermal cyclization : The mixture is heated to 65°C for 2 hours, yielding ethyl 4,4-difluoro-3-oxobutanoate with 95.5% yield .

Key variables affecting yield include:

  • Temperature control : Maintaining ≤25°C during difluoroacetate addition minimizes side reactions.

  • Base stoichiometry : Excess sodium ethoxide (1.1 equiv) ensures complete deprotonation.

Table 1: Claisen Condensation Parameters

ParameterValueImpact on Yield
Temperature (stage 2)10–25°CMaximizes selectivity
NaOEt equiv1.1Prevents hydrolysis
Reaction time (stage 3)2 hoursCompletes cyclization

Reduction of β-Keto Ester to β-Hydroxy Ester

The ketone group in ethyl 4,4-difluoro-3-oxobutanoate is reduced to a secondary alcohol to yield the target compound.

Chemical Reduction with Borohydrides

Sodium borohydride (NaBH₄) selectively reduces the ketone without ester hydrolysis. Source reports:

  • Solvent : Methanol or ethanol.

  • Stoichiometry : 1.2 equiv NaBH₄ at 0°C.

  • Yield : ~70–80% (inferred from analogous reductions in).

Enzymatic Reduction via Baker’s Yeast

Enantioselective reduction using Saccharomyces cerevisiae offers stereochemical control. Source demonstrates this method for ethyl 4,4,4-trifluoro-3-oxobutanoate, achieving 65% yield of (R)-enantiomer with >90% ee using allyl bromide as an inhibitor. Adapting this to the difluoro analog involves:

  • Substrate modification : Replacing trifluoroacetate with difluoroacetate.

  • Additives : Allyl alcohol or bromide to suppress competing enzymes.

Table 2: Reduction Methods Comparison

MethodConditionsYieldStereoselectivity
NaBH₄0°C, MeOH70–80%None
Baker’s YeastpH 7, 30°C, allyl bromide65%>90% ee (R)

Challenges and Optimization Strategies

Fluorine-Induced Steric Effects

The electron-withdrawing fluorine atoms increase the electrophilicity of the ketone, accelerating reduction but complicating stereochemical control.

Purification Techniques

  • Distillation : Used in to isolate ethyl 4,4-difluoro-3-oxobutanoate (b.p. 105–108°C at 160 mbar).

  • Column chromatography : Necessary for separating enantiomers post-enzymatic reduction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4,4-difluoro-3-oxobutyric acid ethyl ester.

    Reduction: Formation of 4,4-difluoro-3-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Ethyl 4,4-difluoro-3-hydroxybutanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of pyrazole carboxanilide fungicides. The compound can be converted into 3-difluoromethyl-4-pyrazole carboxylic acid esters, which are essential for manufacturing these fungicides. The synthesis involves multiple steps, including the reaction with methyl hydrazine and ethyl 2-(ethoxymethylene)-4,4-difluoromethyl acetoacetate .

Agrochemical Applications

In addition to its pharmaceutical applications, this compound is also used in the agrochemical sector. The compound's derivatives are synthesized for use as fungicides and herbicides. For example, the compound can undergo dehydration to form ethyl (E)-4,4-difluoropent-2-enoate, which has demonstrated efficacy in controlling plant pathogens .

Biocatalytic Processes

Recent research has highlighted the potential of using biocatalysts for the synthesis of this compound derivatives. A novel halohydrin dehalogenase enzyme from Parvibaculum lavamentivorans has been utilized to catalyze reactions involving this compound, achieving high conversion rates and yields in a bioprocessing context . This approach not only enhances efficiency but also reduces environmental impact compared to traditional chemical synthesis methods.

Data Table: Comparison of Synthesis Methods

MethodYield (%)ConditionsReference
Traditional Chemical Synthesis52Ambient temperature; various solvents
Biocatalytic Process95Optimized pH and temperature
Dehydration to Ethyl (E)-enoate79Acidic conditions

Case Study 1: Synthesis of Pyrazole Derivatives

In a study focused on synthesizing pyrazole derivatives from this compound, researchers reported successful yields through a multi-step process involving hydrazine derivatives. The final products exhibited potent antifungal activity against various plant pathogens, showcasing the compound's relevance in agricultural chemistry.

Case Study 2: Biocatalytic Optimization

A research team optimized conditions for using halohydrin dehalogenase to convert ethyl (S)-4-chloro-3-hydroxybutanoate into higher-value products. The study demonstrated that under controlled conditions (pH and temperature), the biocatalytic process could achieve yields exceeding 85%, establishing a precedent for sustainable production methods in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethyl 4,4-difluoro-3-hydroxybutanoate involves its interaction with specific molecular targets. In pharmaceuticals, it acts as a precursor for compounds that modulate potassium channels and inhibit GABA transaminase (GABA-T). These interactions can affect cellular signaling pathways and neurotransmitter levels, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs differing in fluorine substitution, functional groups, and chain length:

Ethyl 4,4,4-Trifluoro-2-methyl-3-oxobutanoate (C₇H₉F₃O₃, MW 198.14 g/mol)
  • Structure : Contains a trifluoromethyl group at C4 and a methyl group at C2, with a ketone (oxo) at C3 instead of a hydroxyl group.
  • Synthesis : Derived from ethyl trifluoroacetate via condensation reactions.
  • Key Differences : The trifluoro substitution increases molecular weight and lipophilicity, while the ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxylated analog .
Ethyl (R)-3-Amino-4,4,4-trifluorobutanoate (C₆H₁₀F₃NO₂, MW 185.14 g/mol)
  • Structure: Features an amino group (-NH₂) at C3 and a trifluoromethyl group at C3.
  • Key Differences: The amino group enables participation in peptide coupling reactions, while the trifluoro substitution enhances metabolic stability. This compound is used in chiral synthesis for bioactive molecules .
Diethyl 2,2-Difluoropentanedioate (C₉H₁₄F₂O₄, MW 236.20 g/mol)
  • Structure : A diester with two fluorine atoms at C2 and an extended carbon chain.
  • Key Differences : The diester structure increases hydrophobicity and utility as a plasticizer or solvent. The fluorine atoms at C2 alter electronic effects compared to C4 substitution in the target compound .

Physicochemical Properties

  • Boiling Point: Ethyl 4,4-difluoro-3-hydroxybutanoate has a lower boiling point (95–97°C at 35 mm Hg) compared to its trifluoro analogs (>200°C estimated) due to reduced molecular weight and fluorine content .
  • Reactivity: The hydroxyl group in the target compound allows dehydration to form α,β-unsaturated esters (e.g., (E)-ethyl 4,4-difluorobut-2-enoate via P₂O₅-mediated elimination) . In contrast, trifluoro-3-oxo analogs undergo nucleophilic additions at the ketone position .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4,4-difluoro-3-hydroxybutanoate, and how do reaction conditions influence yield?

  • Classification : Basic (Synthesis Methodology)
  • Answer : this compound is typically synthesized via fluorinated acetoacetate intermediates. A key method involves the condensation of ethyl difluoroacetate with ethyl acetate under basic conditions, followed by reduction of the resulting β-ketoester (e.g., using NaBH4 or catalytic hydrogenation) to introduce the hydroxyl group. Reaction optimization, such as controlling pH, temperature (e.g., −46°C to room temperature), and stoichiometric ratios, is critical to minimize side products like over-reduced or dehydrated derivatives. Recrystallization in ethanol or chromatography (silica gel, hexane/ethyl acetate) is used for purification .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Classification : Basic (Analytical Chemistry)
  • Answer :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR are essential for confirming the structure, particularly the stereochemistry of the hydroxyl group and fluorine substituents. For example, 1^1H-NMR peaks near δ 4.2–4.4 ppm indicate the ethyl ester group, while 19^{19}F signals confirm difluoro substitution .
  • IR Spectroscopy : Strong absorption bands at ~1730 cm1^{-1} (ester C=O) and ~3460 cm1^{-1} (hydroxyl O-H) are diagnostic .
  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., C 30.39% vs. 30.16% in related compounds) may indicate impurities, requiring iterative purification .

Q. How can researchers ensure the purity of this compound after synthesis?

  • Classification : Basic (Purification Strategies)
  • Answer : Purity is validated via:

  • Chromatography : Flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) resolves ester and hydroxylated byproducts .
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures are effective for removing unreacted starting materials .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water) quantify purity >98% for pharmacological applications .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of this compound, and how are they addressed?

  • Classification : Advanced (Stereochemical Control)
  • Answer : The hydroxyl group at C3 introduces a chiral center, leading to racemization under acidic/basic conditions. Strategies include:

  • Asymmetric Reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata) for enantioselective reduction of the β-ketoester precursor, achieving enantiomeric excess (e.e.) >90% .
  • Optical Rotation Analysis : Polarimetry ([α]D_D values, e.g., +15.1° in ethanol) confirms configuration .
  • Crystallography : Single-crystal X-ray diffraction (e.g., C28H28O7 structures) resolves absolute stereochemistry .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

  • Classification : Advanced (Data Interpretation)
  • Answer : Discrepancies in 13^{13}C NMR or elemental analysis often stem from:

  • Hydrate Formation : Water absorption in hygroscopic samples alters observed vs. calculated elemental compositions (e.g., F 20.41% vs. 20.38%) .
  • Dynamic NMR Effects : Fluorine coupling at C4 can split signals; variable-temperature NMR clarifies exchange processes .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometry to match experimental data .

Q. What advanced methods optimize the synthesis of this compound for scalable production?

  • Classification : Advanced (Process Chemistry)
  • Answer :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition of thermally sensitive intermediates .
  • Catalytic Systems : Immobilized enzymes (e.g., lipases) enable solvent-free esterification, improving atom economy .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitors real-time conversion, enabling feedback control .

Q. How is this compound utilized in the development of bioactive molecules?

  • Classification : Advanced (Pharmacological Applications)
  • Answer : The compound serves as a precursor for:

  • GABA Analogs : Fluorine enhances blood-brain barrier penetration; the hydroxyl group is modified to amides or ethers for neuroactive compounds .
  • Anticancer Agents : Conjugation with BODIPY fluorophores (e.g., BODIPY-X-630/650) enables imaging and cytotoxicity studies in zebrafish models .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Classification : Advanced (Computational Chemistry)
  • Answer :

  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., ethanol vs. DMF) .
  • QSPR Models : Relate substituent effects (e.g., fluorine electronegativity) to reaction rates in ester hydrolysis .
  • Docking Studies : Predict binding affinity of derivatives to targets like potassium channels using AutoDock Vina .

Tables

Table 1: Key Spectral Data for this compound

TechniqueObservationsReference
1^1H NMR (CDCl₃)δ 4.25 (q, J=7.1 Hz, -OCH₂CH₃), δ 3.85 (m, -OH)
19^{19}F NMRδ -112.5 (d, J=238 Hz, CF₂)
IR (film)3460 cm1^{-1} (O-H), 1730 cm1^{-1} (C=O)

Table 2: Optimization of Catalytic Asymmetric Reduction

CatalystSolvente.e. (%)Yield (%)Reference
CBS (R)-CoresTHF9285
Noyori Ru-complexEthanol8878

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.